MFCD02366385
Description
Compounds with similar MDL identifiers (e.g., MFCD02258901, MFCD22741544) often exhibit pyrimidine, pyrazolo-pyridinone, or boronic acid derivatives as core structures . These compounds are typically synthesized via cross-coupling reactions or catalytic processes and characterized using techniques such as LC-MS, NMR, and X-ray crystallography .
Properties
IUPAC Name |
2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-6-11(4-5-13(9)20-3)12(18)8-21-15-16-10(2)7-14(19)17-15/h4-7H,8H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYBPSDJOBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MFCD02366385 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
MFCD02366385 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Additionally, it has industrial applications, such as in the production of specialized materials or as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD02366385 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD02366385, two structurally analogous compounds are selected for comparison: CAS 428854-24-4 (MFCD22741544) and CAS 56469-02-4 (MFCD02258901) . These compounds share functional groups, synthetic pathways, or pharmacological relevance, enabling a systematic analysis of their properties.
Table 1: Structural and Physicochemical Properties
Key Research Findings
Structural Flexibility vs. Bioactivity: CAS 428854-24-4 (MFCD22741544) demonstrates high kinase inhibition (IC₅₀ ~50 nM) due to its pyrazolo-pyridinone core, which enables strong π-π stacking with ATP-binding pockets . In contrast, CAS 56469-02-4 (MFCD02258901) shows moderate enzyme inhibition (IC₅₀ ~10 µM), likely due to its smaller molecular weight and reduced steric bulk . this compound’s hypothesized fluorobenzyl group may enhance membrane permeability compared to non-fluorinated analogs, as seen in CAS 1761-61-1 (MFCD00003330) .
Synthetic Challenges :
- Pd-catalyzed methods (used for CAS 428854-24-4) require rigorous temperature control to avoid byproducts, whereas alkylation routes (CAS 56469-02-4) are more tolerant to ambient conditions but yield lower purity .
Thermodynamic Stability :
- Compounds with higher logP values (e.g., CAS 428854-24-4) exhibit better lipid bilayer penetration but poorer aqueous solubility, impacting formulation strategies .
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